molecular formula C7H10N2 B13097031 1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile

Cat. No.: B13097031
M. Wt: 122.17 g/mol
InChI Key: XRNVFBWUWNIMST-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is an organic compound with the molecular formula C7H10N2. It is a derivative of tetrahydropyridine and contains a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the tetrahydropyridine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted tetrahydropyridine derivatives with various functional groups.

Scientific Research Applications

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    1-Methyl-1,2,3,6-tetrahydropyridine: Lacks the nitrile group, resulting in different chemical reactivity and biological activity.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Contains a phenyl group, which significantly alters its properties and applications.

Uniqueness: 1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-2-carbonitrile

InChI

InChI=1S/C7H10N2/c1-9-5-3-2-4-7(9)6-8/h2-3,7H,4-5H2,1H3

InChI Key

XRNVFBWUWNIMST-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CCC1C#N

Origin of Product

United States

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